molecular formula C12H11ClN+ B076325 1-Benzyl-2-chloropyridinium CAS No. 13760-92-4

1-Benzyl-2-chloropyridinium

Cat. No.: B076325
CAS No.: 13760-92-4
M. Wt: 204.67 g/mol
InChI Key: AMKSBLQQTYBPGX-UHFFFAOYSA-N
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Description

1-Benzyl-2-chloropyridinium, also known as this compound, is a useful research compound. Its molecular formula is C12H11ClN+ and its molecular weight is 204.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

1-Benzyl-2-chloropyridinium is frequently utilized as a reagent in organic synthesis. Its ability to form stable intermediates makes it valuable for synthesizing complex organic molecules.

Table 1: Applications in Organic Synthesis

ApplicationDescriptionReference
Synthesis of Benzyl EthersUsed as a benzylating agent in the formation of benzyl ethers from alcohols.
Electrophilic ReactionsActs as an electrophile in various nucleophilic substitution reactions.
Formation of Pyridinium SaltsInvolved in the synthesis of pyridinium salts used in further chemical transformations.

Analytical Chemistry

The compound has shown utility in analytical chemistry, particularly in chromatographic methods for determining biological compounds.

Case Study: Chromatographic Method Development

A study demonstrated the use of this compound bromide for the simultaneous determination of thiol compounds such as cysteine and glutathione through derivatization techniques. The optimization of reaction conditions (pH, reagent concentration) significantly improved yield and sensitivity in high-performance liquid chromatography (HPLC) analyses .

Table 2: Analytical Applications

ApplicationMethodologyFindings
Derivatization of ThiolsHPLC-UV method using this compound bromide as a derivatizing agent.Enhanced detection limits for thiols.
Determination of α-Lipoic AcidSimultaneous reduction and derivatization with this compound bromide.Effective quantification in plasma samples.

Corrosion Inhibition

Recent studies have explored the protective effects of this compound halides against acid corrosion of steel. The compound acts as a corrosion inhibitor, providing a protective layer on metal surfaces.

Case Study: Corrosion Protection

Research indicated that this compound halides significantly reduced corrosion rates in acidic environments, demonstrating their potential use in industrial applications where metal protection is critical .

Table 3: Corrosion Inhibition Properties

ParameterValue/Description
Corrosion Rate ReductionUp to 90% reduction observed under specific conditions.
MechanismForms a protective film on the metal surface, preventing acid attack.

Biological Applications

Emerging research suggests potential biological applications for this compound, particularly in anticancer therapies.

Case Study: Anticancer Properties

A comparative study highlighted that derivatives of pyridinium compounds exhibited significant anticancer activity against various cancer cell lines, including lung and breast cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
A-549 (Lung)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest at G1 phase

Properties

CAS No.

13760-92-4

Molecular Formula

C12H11ClN+

Molecular Weight

204.67 g/mol

IUPAC Name

1-benzyl-2-chloropyridin-1-ium

InChI

InChI=1S/C12H11ClN/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-9H,10H2/q+1

InChI Key

AMKSBLQQTYBPGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl

Synonyms

1-benzyl-2-chloropyridinium
BCPB bromide

Origin of Product

United States

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